![molecular formula C19H28N6O3 B2572603 3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916029-72-6](/img/structure/B2572603.png)
3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Research
Research on related compounds, such as theophylline derivatives, has shown their effectiveness as bronchodilators and anti-allergic compounds in both animal and clinical studies. For instance, a study evaluating the effectiveness of a theophylline derivative in blocking exercise-induced bronchospasm in asthmatic patients demonstrated its potential as a bronchodilator, improving asthma disability scores and increasing FEV1 (Cho Yw et al., 1981)[https://consensus.app/papers/doubleblind-placebocontrolled-evaluation-yw/13dcee63372b5c459796ab6f1ee085ac/?utm_source=chatgpt].
Biochemical Research
Research into the biochemical mechanisms and effects of compounds on cellular and molecular levels is crucial. For example, mycophenolate mofetil, a morpholinoethyl ester prodrug of mycophenolic acid, has been studied for its immunosuppressive properties. It acts as an uncompetitive reversible inhibitor of inosine monophosphate dehydrogenase, critical in the de novo synthesis of purine nucleotides, showing efficacy in reducing the incidence of acute rejection in organ transplant recipients (A. Bardsley-Elliot et al., 1999)[https://consensus.app/papers/mycophenolate-mofetil-bardsleyelliot/309f20c6f1c05a17a0538824fd565fa3/?utm_source=chatgpt].
Metabolic and Microbial Interactions
Understanding the metabolic pathways and microbial interactions of compounds can inform their therapeutic and clinical applications. For instance, the identification of imidazole propionate, a microbially produced metabolite from histidine, highlights the interplay between diet, gut microbiota, and metabolic diseases such as type 2 diabetes (A. Koh et al., 2018)[https://consensus.app/papers/microbially-produced-imidazole-propionate-impairs-koh/c6b5a55a0fd654d29f1debd4a50f84a7/?utm_source=chatgpt]. This research suggests that microbial metabolites can influence disease pathogenesis through mechanisms such as impairing insulin signaling.
Genetic Disorders and Enzymatic Deficiencies
Investigations into genetic disorders and enzymatic deficiencies have revealed the importance of purine biosynthesis in human health. For example, AICA-ribosiduria, caused by mutations in the ATIC gene, leads to excessive excretion of AICA-riboside and significant neurological defects. This highlights the critical role of enzymes in purine biosynthesis and the potential for compounds that interact with these pathways to influence health outcomes (S. Marie et al., 2004)[https://consensus.app/papers/aicaribosiduria-novel-neurologically-devastating-error-marie/88c28a3c048d5025865cbc4e05aa6f6b/?utm_source=chatgpt].
特性
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-13(2)11-25-17(26)15-16(21(4)19(25)27)20-18-23(14(3)12-24(15)18)6-5-22-7-9-28-10-8-22/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJFXKCHZKVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2572521.png)
![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)
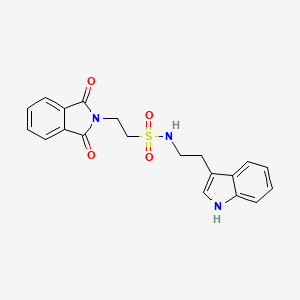
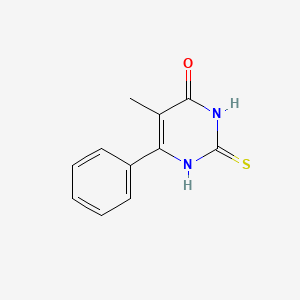
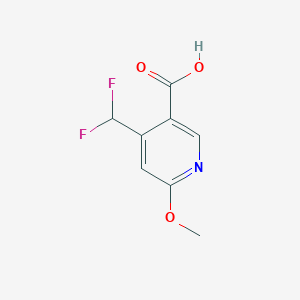
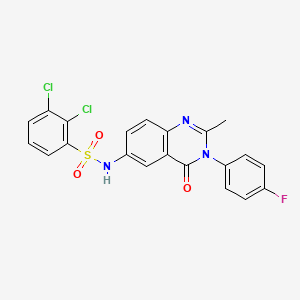
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)
![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)
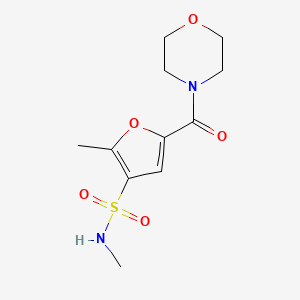
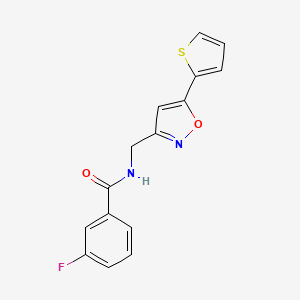
![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)
